2-ethoxy-N-methylethanamine

Description

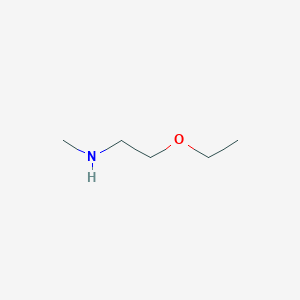

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-7-5-4-6-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEJWXUAXUMVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310172 | |

| Record name | 2-Ethoxy-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38256-94-9 | |

| Record name | 2-Ethoxy-N-methylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38256-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxyethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Ethoxy N Methylethanamine

Established Synthetic Pathways for 2-ethoxy-N-methylethanamine

Alkylation Reactions Utilizing Amine Precursors

Alkylation of a suitable amine precursor is a direct and common method for the synthesis of this compound. This typically involves the reaction of a primary or secondary amine with an alkylating agent. One route begins with the alkylation of an amine like 2-aminoethanol. cdnsciencepub.com The selectivity of N-alkylation versus O-alkylation of amino alcohols can be influenced by the choice of base. For instance, the use of sodium hydride (NaH) with an alkylating agent like dimethyl sulfate (B86663) tends to favor O-methylation of 2-aminoethanol, while lithium hydride (LiH) and calcium hydride (CaH2) exclusively promote N-methylation. cdnsciencepub.com

Another approach is the N-methylation of a protected amino alcohol, such as N-Cbz-2-aminoethanol, using a base like sodium hydride followed by an alkylating agent such as methyl iodide. This method, while effective, requires careful control to prevent over-alkylation. A two-step alternative involves the formylation of the amino group followed by reduction to achieve N-methylation, which can be a gentler method for sensitive substrates.

A general strategy for producing tertiary amines with different substituents involves the reaction of a primary amine with an alkyl halide in the presence of a copper(I) catalyst. nii.ac.jp This method allows for the simultaneous formation of different nitrogen-carbon bonds in a single step. nii.ac.jp

| Precursor | Alkylating Agent | Base/Catalyst | Product | Reference |

| 2-aminoethanol | Dimethyl sulfate | LiH or CaH2 | N-methyl-2-aminoethanol | cdnsciencepub.com |

| N-Cbz-2-aminoethanol | Methyl iodide | Sodium hydride | N-Cbz-N-methyl-2-aminoethanol | |

| Primary amine | Alkyl halide | Copper(I) chloride | Tertiary amine | nii.ac.jp |

Ethoxylation Strategies for Ether Linkage Formation

The formation of the ether linkage in this compound can be accomplished through ethoxylation reactions. A common method involves the reaction of methylamine (B109427) with ethylene (B1197577) oxide to produce methyldiethanolamine, which can then be further modified. The ethoxylation of amines like mono-methyl amine (MMA) can be controlled to produce specific products such as mono-methyl ethanolamine (B43304) (MMEA) and methyl-di-ethanol amine (MDEA). researchgate.net

The reaction conditions, including temperature and the presence of a catalyst, are crucial for achieving high selectivity and yield. For instance, the ethoxylation of amine compounds can be carried out in the presence of an acid to inhibit the formation of byproducts. google.com Water can also be used as a catalyst for ethoxylation reactions at temperatures between 20-95 °C, which allows for a satisfactory reaction rate and high selectivity. google.com In the absence of water, the reaction is typically conducted at higher temperatures of 20-150 °C. google.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Methylamine | Ethylene oxide | - | Methyldiethanolamine | |

| Mono-methyl amine (MMA) | Ethylene oxide | Isothermal conditions | MMEA, MDEA | researchgate.net |

| Amine compound | Ethylene oxide | Acid | Ethoxylated amine | google.com |

| Ethylenediamine | Ethylene oxide | Water, 40-80 °C | Aminoethylethanolamine | google.com |

Reductive Amination Approaches for this compound Synthesis

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of amines. sci-hub.ru This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. google.com

One potential pathway to this compound involves the reductive amination of 2-ethoxyacetaldehyde with methylamine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for the iminium ion over the starting carbonyl compound. sci-hub.ruscribd.com The reaction is often carried out in a suitable solvent like methanol, and the pH is typically controlled to optimize the reduction of the intermediate iminium species. scribd.com

The choice of catalyst can also influence the stereoselectivity of the reaction when chiral centers are present. google.comdcu.ie For instance, organometallic complexes have been explored as catalysts for diastereoselective reductive amination reactions. google.com

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product | Reference |

| Ketone | Dimethylamine | Sodium borohydride | Tertiary amine | sci-hub.ru |

| Phenylacetylcarbinol | Methylamine | Platinum catalyst | Ephedrine | dcu.ie |

| Carbonyl compound | Optically active α-methylbenzylamine | Heterogenous catalyst (e.g., Raney Ni) | Chiral amine | google.com |

Condensation Reactions in this compound Derivatization

Condensation reactions are fundamental in organic synthesis for building more complex molecules from simpler precursors. While direct synthesis of this compound via a single condensation step is less common, this type of reaction is crucial for creating derivatives and analogues. For example, N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine can be synthesized through condensation reactions involving precursors that contain both amine and nitro functionalities. smolecule.com

In a broader context, condensation reactions are used to link different molecular fragments. For instance, the synthesis of N-[2-ethoxy-6-(2-(substituted-amino-acetylamino)-acridin-9-yl]-2-(substituted-amino)-acetamide involves the reaction of an acridine (B1665455) derivative with various amines, including N-methylethanamine, in the presence of sodium iodide, ethanol, and DMF. researchgate.net

Advanced Synthetic Strategies and Innovations

Stereoselective Synthesis of this compound Analogues

The development of stereoselective synthetic methods is crucial for producing chiral molecules with specific biological activities. While specific literature on the stereoselective synthesis of this compound is limited, principles from the synthesis of analogous chiral amines and amino alcohols can be applied.

One approach involves the use of chiral starting materials. For example, the synthesis of chiral (pyrrolidin-2-yl)phosphonates has been achieved through the 1,3-dipolar cycloaddition of chiral N-(1-phenylethyl)-C-(diethoxyphosphoryl)nitrones to allyl alcohol. researchgate.net This is followed by separation of the resulting diastereomers and subsequent chemical transformations.

Another strategy is the use of chiral catalysts in reductive amination reactions to induce stereoselectivity. google.comdcu.ie The reductive amination of phenylacetylcarbinol with methylamine over a platinum catalyst can produce a predominance of the (-)-ephedrine isomer. dcu.ie Similarly, organometallic complexes have been investigated for their potential in catalyzing diastereoselective reductive aminations. google.com

Furthermore, stereoselective synthesis of (Z)-2-oxyenamides has been achieved from aminoacetaldehyde dimethyl acetal, a readily available building block. rptu.de This modular approach allows for the synthesis of various acylated and sulfonated oxyenamides with high stereoselectivity. rptu.de

| Strategy | Example | Outcome | Reference |

| Chiral Precursors | 1,3-dipolar cycloaddition of chiral nitrones | Synthesis of chiral phosphonates | researchgate.net |

| Chiral Catalysts | Reductive amination with a platinum catalyst | Predominance of one stereoisomer | dcu.ie |

| Modular Synthesis | From aminoacetaldehyde dimethyl acetal | Highly stereoselective formation of (Z)-2-oxyenamides | rptu.de |

Protecting Group Chemistry in Complex this compound Syntheses

In the context of more complex syntheses where this compound is a fragment of a larger target molecule, the use of protecting groups for the amine functionality becomes essential. The secondary amine in this compound is nucleophilic and can interfere with various reaction conditions. Therefore, temporarily masking this group allows for chemical transformations on other parts of the molecule without unintended side reactions.

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). rochester.eduorganic-chemistry.org The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its subsequent removal. For example, the Boc group is stable to a wide range of non-acidic conditions and can be readily removed with acids. The Cbz group, on the other hand, is often removed by hydrogenolysis. organic-chemistry.org

One-Pot Reaction Sequences for Enhanced Efficiency

For example, a one-pot synthesis could involve the in-situ formation of an intermediate that then reacts further to yield the final product. In the context of this compound synthesis, a potential one-pot process could involve the reductive amination of 2-ethoxyacetaldehyde with methylamine, where the imine formation and subsequent reduction occur in the same reaction vessel. mdpi.com Recent advancements have focused on developing catalytic systems that can facilitate multiple transformations in a single pot. researchgate.net

| Reaction Type | Reagents | Conditions | Efficiency Advantage |

| Reductive Amination | 2-ethoxyacetaldehyde, Methylamine, Sodium Borohydride | Methanol, Room Temperature | Combines imine formation and reduction, avoiding intermediate isolation. mdpi.com |

| Tandem Alkylation | 2-ethoxyethylamine (B85609), Methylating Agent, Base | Acetonitrile (B52724), Reflux | Sequential addition of reagents to drive the reaction to the desired product. |

| Catalytic Cascade | Substituted Precursors, Catalyst | Varies | A single catalyst promotes multiple bond-forming events in a cascade. uni-regensburg.de |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the production of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. unsw.edu.aubdu.ac.in These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.org

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. core.ac.uk Research into solvent-free reaction conditions for the synthesis of amines is an active area. For instance, carrying out reactions under neat conditions (without a solvent) or using water as a solvent can significantly reduce the environmental impact.

The use of phase-transfer catalysis is another strategy that can facilitate reactions between immiscible reactants, often reducing the need for large volumes of organic solvents. core.ac.uk Additionally, exploring alternative energy sources like microwave irradiation can accelerate reaction rates, often leading to cleaner reactions and reduced energy consumption. mdpi.com

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, as catalysts can enable more efficient and selective reactions, reducing waste and energy use. acs.orgmdpi.com The development of highly active and selective catalysts is paramount for the sustainable synthesis of this compound.

Recent research has focused on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, a significant advantage over homogeneous catalysts. mdpi.com For instance, supported metal catalysts are being investigated for reductive amination and other C-N bond-forming reactions. nih.gov Biocatalysis, using enzymes to carry out chemical transformations, offers another green alternative, often providing high selectivity under mild reaction conditions. mdpi.com

| Catalyst Type | Reaction | Advantages |

| Heterogeneous Catalysts | Reductive Amination | Easy separation and recyclability, reduced waste. mdpi.com |

| Biocatalysts (Enzymes) | Amine Synthesis | High selectivity, mild reaction conditions, biodegradable. mdpi.com |

| Photoredox Catalysts | C-N Coupling | Utilizes visible light, mild conditions, enables novel transformations. nih.govacs.org |

Atom Economy and Waste Minimization in this compound Preparation

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgwordpress.com Reactions with high atom economy are preferred as they generate less waste.

For the synthesis of this compound, addition reactions, such as the direct addition of methylamine to an activated 2-ethoxyethylene derivative, would have 100% atom economy in theory. In contrast, substitution reactions, like the alkylation of 2-ethoxyethylamine with methyl iodide, generate stoichiometric amounts of byproducts (in this case, a salt), thus having a lower atom economy. wordpress.com

Designing synthetic routes that maximize atom economy is a key goal. This often involves choosing reaction types like additions, rearrangements, and certain catalytic reactions over stoichiometric reactions that generate significant waste. bdu.ac.inmygreenlab.org

Industrial Scale-Up Considerations and Process Intensification

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key strategy in modern chemical production.

One important aspect is the choice of reactor. Continuous flow reactors are increasingly replacing traditional batch reactors for large-scale production. Flow chemistry offers several advantages, including better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity.

Optimization of reaction parameters such as temperature, pressure, and catalyst loading is critical for maximizing throughput and minimizing costs on an industrial scale. The development of robust and long-lasting catalysts is also a major consideration for continuous processes. Furthermore, efficient purification methods, such as distillation or continuous chromatography, are necessary to obtain the final product with the required specifications.

| Parameter | Laboratory Scale | Industrial Scale | Considerations for Scale-Up |

| Reactor Type | Round-bottom flask (Batch) | Continuous Flow Reactor | Heat and mass transfer, safety, throughput. |

| Reagent Handling | Manual addition | Automated dosing systems | Safety, precision, and control. |

| Purification | Column chromatography | Distillation, Crystallization | Efficiency, solvent usage, and product purity. |

| Process Control | Manual monitoring | Automated process control | Consistency, safety, and optimization. |

Chemical Reactivity and Mechanistic Studies of 2 Ethoxy N Methylethanamine

Amine-Centered Reactions of 2-ethoxy-N-methylethanamine

The nitrogen atom in this compound possesses a lone pair of electrons, which confers nucleophilic and basic properties to the molecule. smolecule.comcymitquimica.com This lone pair is the focal point for a variety of reactions that involve the formation of new bonds to the nitrogen atom.

The defining characteristic of the amine group is its nucleophilicity, which stems from the available lone pair of electrons on the nitrogen atom. smolecule.com This allows this compound to act as a nucleophile, attacking electron-deficient centers to form new covalent bonds. cymitquimica.com Its reactivity is typical of a secondary amine, participating in reactions such as alkylation and acylation. solubilityofthings.com The presence of two alkyl groups (methyl and 2-ethoxyethyl) attached to the nitrogen influences its steric hindrance and basicity compared to primary amines.

As a secondary amine, this compound can undergo N-alkylation and N-acylation. smolecule.comsolubilityofthings.com

Alkylation: In an alkylation reaction, the amine attacks an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction. This process converts the secondary amine into a tertiary amine.

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of an amide. smolecule.com The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the substitution of the leaving group (e.g., chloride).

Table 1: General Alkylation and Acylation Reactions

| Reaction Type | Reactant | Product Class | General Equation |

| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | C₂H₅OCH₂CH₂NH(CH₃) + R'-X → C₂H₅OCH₂CH₂N(CH₃)R' + HX |

| Acylation | Acyl Chloride (R'-COCl) | Amide | C₂H₅OCH₂CH₂NH(CH₃) + R'-COCl → C₂H₅OCH₂CH₂N(CH₃)C(=O)R' + HCl |

The alkylation of this compound does not necessarily stop at the tertiary amine stage. If a further equivalent of an alkyl halide is used, the resulting tertiary amine can be alkylated again to form a quaternary ammonium (B1175870) salt. scienceinfo.com This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in a positively charged nitrogen atom with four alkyl substituents and a halide anion. scienceinfo.com Quaternary ammonium salts are ionic compounds with distinct properties compared to their precursor amines. scienceinfo.com

Table 2: Stepwise Formation of a Quaternary Ammonium Salt

| Step | Starting Material | Reactant | Product | Product Class |

| 1 | This compound | Alkyl Halide (R'-X) | N-(2-ethoxyethyl)-N-methyl-R'-amine | Tertiary Amine |

| 2 | N-(2-ethoxyethyl)-N-methyl-R'-amine | Alkyl Halide (R''-X) | N-(2-ethoxyethyl)-N-methyl-R'-R''-ammonium halide | Quaternary Ammonium Salt |

The reaction of secondary amines with specific electrophilic reagents provides characteristic products that can be used for identification.

Reaction with Nitrous Acid: Secondary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, to form N-nitrosamines. libretexts.orglibretexts.org This reaction produces a yellow, oily substance, which is a classic test for secondary amines. libretexts.org The nitrogen atom of the amine attacks the nitrosonium cation (NO⁺). libretexts.org

Reaction with Sulfonyl Chlorides: this compound reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion to form a stable N,N-disubstituted sulfonamide. rit.edu

Table 3: Reactions with Nitrous Acid and Sulfonyl Chlorides

| Reagent | Conditions | Product Class | General Outcome |

| **Nitrous Acid (HNO₂) ** | NaNO₂, aq. HCl | N-Nitrosamine | C₂H₅OCH₂CH₂N(CH₃)NO |

| Sulfonyl Chloride (R'SO₂Cl) | Base | N,N-disubstituted Sulfonamide | C₂H₅OCH₂CH₂N(CH₃)SO₂R' |

Formation of Quaternary Ammonium Salts

Ether Linkage Reactivity and Transformations

The ether group (C-O-C) in this compound is generally unreactive compared to the amine functionality. libretexts.org Ethers are resistant to attack by bases, nucleophiles, and dilute acids. libretexts.org However, under specific and harsh conditions, the ether bond can be broken.

The cleavage of the ether linkage in this compound requires the use of strong, concentrated acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction proceeds via a nucleophilic substitution mechanism.

The first step is the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Since the ethoxy group is a primary alkyl group, the subsequent step involves an Sₙ2 attack by the halide ion (I⁻ or Br⁻) on the less hindered carbon atom of the protonated ether. libretexts.org This attack cleaves the C-O bond, yielding an alkyl halide and an alcohol. In the case of this compound, cleavage would produce ethyl iodide (or bromide) and N-methyl-2-aminoethanol.

Table 4: Acidic Cleavage of the Ether Linkage

| Reagent | Mechanism | Products |

| Conc. HI or HBr | Sₙ2 | HOCH₂CH₂NH(CH₃) + CH₃CH₂-I (or Br) |

Substitution Reactions Involving the Ethoxy Moiety

The ethoxy group in this compound is generally unreactive but can undergo cleavage under harsh conditions. Ethers typically require strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to be cleaved.

The reaction proceeds via a nucleophilic substitution mechanism. The initial step involves the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). Following this activation step, the halide anion (e.g., Br⁻ or I⁻), a good nucleophile, attacks the electrophilic carbon atom adjacent to the protonated oxygen.

For an asymmetrical ether like this compound, the reaction pathway (S_N1 or S_N2) and the resulting products depend on the nature of the carbon atoms attached to the oxygen. In this case, both carbons are primary. The nucleophile will attack the less sterically hindered carbon atom via an S_N2 mechanism. masterorganicchemistry.com This would lead to the cleavage of the C-O bond, yielding N-methylethanolamine and an ethyl halide. If excess acid is used, the newly formed alcohol can be further converted into a haloalkane.

Reaction Mechanism: Ether Cleavage

Protonation: The ether oxygen is protonated by the strong acid. CH₃CH₂OCH₂CH₂NHCH₃ + HBr → [CH₃CH₂O(H)CH₂CH₂NHCH₃]⁺ + Br⁻

Nucleophilic Attack (S_N2): The bromide ion attacks the ethyl group, which is less sterically hindered. Br⁻ + [CH₃CH₂O(H)CH₂CH₂NHCH₃]⁺ → CH₃CH₂Br + HOCH₂CH₂NHCH₃

Oxidation-Reduction Chemistry of this compound

Oxidative Transformations of the Amine

The tertiary amine group is the primary site for oxidative transformations. These reactions can proceed through various mechanisms, including enzymatic catalysis and chemical oxidation, often leading to N-dealkylation.

Enzymatic Oxidation: In biological systems, enzymes like Cytochrome P450 (CYP) are known to metabolize amines. Ethoxy groups are susceptible to oxidative dealkylation by CYP enzymes. The N-dealkylation of tertiary amines is also a common metabolic pathway, which proceeds via the formation of an iminium intermediate. ljmu.ac.ukacs.org For this compound, this could result in the loss of either the methyl or the 2-ethoxyethyl group, yielding formaldehyde (B43269) or 2-ethoxyacetaldehyde, respectively, along with the corresponding secondary amine.

Chemical Oxidation:

Photoredox Catalysis: A general and mild method for the N-dealkylation of tertiary amines utilizes photoredox catalysis. acs.org This process is tolerant of various functional groups and is initiated by a single-electron transfer (SET) from the amine to an excited photoredox catalyst. The resulting amine radical cation can then undergo further steps to form an iminium ion, which is subsequently hydrolyzed to the secondary amine and an aldehyde. acs.org

Oxoammonium-Catalyzed Oxidation: N-substituted amines can be oxidized using oxoammonium catalysts. This method can transform amines into corresponding amides or imides via a hydride transfer mechanism. chemrxiv.org

Nitrosative Dealkylation: Reaction with nitrosating agents, such as nitrous acid, can lead to the N-dealkylation of tertiary amines. The regioselectivity of this reaction (i.e., which alkyl group is removed) can be highly dependent on the reaction conditions, such as acidity. psu.edu At high acidity, de-ethylation can predominate, while at higher pH, demethylation is often favored. psu.edu

Reduction of Derivatives for Novel Structures

The synthesis of novel structures can be achieved through the reduction of derivatives of this compound. For instance, intermediates formed during oxidation, such as iminium ions or N-oxides, can serve as precursors.

Another synthetic strategy involves the reduction of amide or nitro-aromatic derivatives. While specific examples for this compound are not prevalent in the literature, a general approach involves synthesizing a more complex molecule containing the this compound scaffold and then using reduction to create new functional groups. For example, the reduction of a nitro group on an aromatic ring attached to the core molecule can yield a primary amine, a versatile functional group for further chemical modifications. smolecule.com Similarly, the reduction of an amide linkage can produce a new amine.

A prominent method for creating complex amine structures involves the catalytic hydrogenation of precursor molecules over palladium-based catalysts. evitachem.com This can be used to reduce various functional groups selectively.

Table 1: Hypothetical Reduction Pathways for this compound Derivatives

| Precursor Derivative | Reducing Agent | Product Structure | Potential Application |

|---|---|---|---|

| Iminium Ion Intermediate | Sodium Borohydride (NaBH₄) | This compound (original amine) | Reversal of oxidation |

| N-Oxide | Lithium Aluminum Hydride (LiAlH₄) | This compound (original amine) | Synthesis purification |

| Amide Derivative | Lithium Aluminum Hydride (LiAlH₄) | Novel diamine structure | Building block for polymers |

Reaction Kinetics and Thermodynamic Analysis of this compound Pathways

A quantitative understanding of the reactions of this compound requires detailed kinetic and thermodynamic analysis. Such studies provide crucial data on reaction rates, activation energies, and the influence of process parameters like temperature and concentration.

Table 2: Illustrative Kinetic Parameters from a Related Amine Ethoxylation Study

| Reaction Product | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) |

|---|---|---|

| Mono-methyl ethanolamine (B43304) (MMEA) | 19.46 | 6.02 x 10⁸ |

| Methyl-di-ethanol amine (MDEA) | 4.2 | 21.12 |

Data sourced from a kinetic study on mono-methyl amine ethoxylation for illustrative purposes. researchgate.net

Enzyme kinetic studies on related amines, such as the oxidative demethylation of N,N-diethylmethylamine by trimethylamine (B31210) dehydrogenase, have been analyzed to understand reaction phases, including substrate binding, chemical transformation, and product release. wikipedia.org Similar analyses for this compound would be essential to understand its biological interactions and metabolic fate.

Catalysis in Transformations of this compound Derivatives

Catalysis plays a pivotal role in achieving efficient and selective transformations of this compound and its derivatives. Catalysts can lower the activation energy for reactions, enabling them to proceed under milder conditions and with greater control over the products.

Oxidation Catalysis:

Transition Metal Catalysis: The oxidation of alkyl groups can be facilitated by transition metal catalysts. For instance, methods exist for the catalytic oxidation of alkyl-aromatic compounds to aldehydes and ketones using ozone in the presence of a transition metal. wipo.int Osmium(VI) nitrido complexes have been shown to catalyze the oxidation of alkanes to alcohols and ketones using hydrogen peroxide as the terminal oxidant. rsc.org

Organocatalysis: Oxoammonium salts, which are metal-free organic molecules, can catalyze the oxidation of N-substituted amines to amides. chemrxiv.org This approach avoids the use of expensive and toxic heavy metals.

Reduction Catalysis:

Heterogeneous Catalysis: Reductive amination, a powerful C-N bond-forming reaction, is often carried out using heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas. This method is highly scalable and common in industrial synthesis. Continuous-flow hydrogenation using such catalysts offers a safe and efficient way to perform reductions. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrobromic acid |

| Hydroiodic acid |

| N-methylethanolamine |

| Ethyl halide |

| Formaldehyde |

| 2-ethoxyacetaldehyde |

| Sodium Borohydride |

| Lithium Aluminum Hydride |

| Palladium on Carbon |

| Platinum on Carbon |

Advanced Applications of 2 Ethoxy N Methylethanamine in Chemical Sciences

Role in Organic Synthesis and Building Blocks

Secondary amines are crucial reagents for forming carbon-nitrogen bonds, a fundamental process in organic and medicinal chemistry. enamine.net 2-ethoxy-N-methylethanamine, as a member of this class, serves as an important building block and intermediate in a variety of synthetic pathways. enamine.netcymitquimica.com

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of this compound allows it to be a key intermediate in the creation of more elaborate organic molecules. cymitquimica.com Its amine group can readily participate in reactions such as alkylation and acylation, enabling the extension of molecular frameworks. solubilityofthings.com For instance, it can be used in the synthesis of larger, more functionalized molecules through sequential reactions. One example of its utility is in the synthesis of N-[2-ethoxy-6-(2-(substituted-amino-acetylamino)-acridin-9-yl]-2-(substituted-amino)-acetamide derivatives, where it is reacted with other reagents like bromoacetyl chloride in a multi-step process. researchgate.net

The synthesis of complex molecules often involves a series of carefully planned steps, and intermediates like this compound provide a reliable foundation for constructing intricate molecular architectures. nih.govastrobiology.com Its dual functionality (ether and amine) offers multiple reaction sites, which can be selectively targeted to build complexity.

Building Block for Multifunctional Compounds

The structure of this compound makes it an ideal building block for creating multifunctional compounds. The presence of both an ethoxy group and a secondary amine allows for the introduction of diverse functionalities into a single molecule. This characteristic is particularly valuable in the development of compounds with tailored properties for specific applications. For example, its structural motif can be found in more complex molecules designed for biological or material science applications. smolecule.com

Applications in Pharmaceutical and Medicinal Chemistry Research

The unique chemical properties of this compound and its derivatives have drawn attention in the field of pharmaceutical and medicinal chemistry. Its structural framework is seen as a valuable scaffold for the development of new therapeutic agents.

Precursor in Drug Development and Therapeutic Agents

This compound and its analogs serve as precursors in the synthesis of various pharmaceutical compounds. smolecule.com The structural features of these molecules make them suitable for modifications that can lead to new therapeutic agents targeting a range of diseases. For example, derivatives of similar secondary amines are being investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems. smolecule.com The modification of the core structure of this compound can lead to compounds with specific biological activities, making it a valuable starting point for drug discovery programs. smolecule.com Drug precursors are essential in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients. unodc.orgravimiamet.ee

Ligand Design and Coordination Chemistry for Metallodrugs

In the field of medicinal inorganic chemistry, the design of ligands is crucial for the development of metallodrugs, which are metal-based compounds used for therapeutic purposes. taylorfrancis.com Ligands play a vital role in tuning the properties and reactivity of the metal center. nih.gov The nitrogen and oxygen atoms in this compound make it a potential candidate for use as a ligand in coordination chemistry. By coordinating to a metal center, it can form stable complexes with potential therapeutic applications. acs.org

The design of ligands can influence the pharmacological profile of metallodrugs, including their solubility, bioavailability, and targeting capabilities. mdpi.comnih.gov For instance, fluorination of ligands has been shown to introduce beneficial changes to metallodrugs. mdpi.comnih.gov While specific studies on this compound as a ligand for metallodrugs are emerging, its structural characteristics suggest it could be a valuable component in the design of novel metal-based therapeutics. The development of new metallodrugs often involves screening various ligands to optimize the therapeutic properties of the metal complex. mdpi.com

Contributions to Materials Science and Engineering

The versatility of this compound extends to the field of materials science and engineering. Its ability to act as a building block for multifunctional compounds is also relevant in the creation of new materials with specific properties. hit2lead.com For example, derivatives of this compound are explored for their potential use in the synthesis of dyes and polymers. smolecule.com The incorporation of such amines can influence the properties of the resulting materials, such as their thermal stability, solubility, and mechanical strength.

The development of new materials often relies on the availability of versatile chemical building blocks. Amines, in general, are used in the production of a wide range of materials, and the specific structure of this compound offers opportunities for creating materials with tailored functionalities.

Biological and Pharmacological Investigations of 2 Ethoxy N Methylethanamine and Its Analogues

Receptor Binding and Ligand-Target Interactions

In biochemistry, a ligand is a substance that binds to a biomolecule, such as a receptor protein, to serve a biological purpose. wikipedia.org This binding can alter the protein's three-dimensional shape, which in turn affects its functional state. wikipedia.org The strength of this binding is referred to as affinity. wikipedia.org The study of how 2-ethoxy-N-methylethanamine and its structural analogues interact with various receptors is crucial for understanding their pharmacological profiles. These interactions are primarily governed by intermolecular forces like ionic bonds, hydrogen bonds, and van der Waals forces. wikipedia.org

Opioid Receptor Modulation Research

Research into the interaction of phenethylamine (B48288) derivatives with opioid receptors reveals a complex relationship dependent on specific structural features. While some complex synthetic analogues exhibit potent opioid activity, simpler structures like 2-(4-ethoxyphenyl)-N-methylethanamine are not typically associated with significant opioid effects, primarily due to the lack of a heterocyclic core, such as the benzimidazole (B57391) structure found in potent opioids like etazene.

However, studies on structurally related synthetic opioids, known as nitazenes, demonstrate that the nature of the alkoxy chain significantly influences potency at the mu-opioid receptor (MOR). nih.gov For instance, etonitazene, which possesses an ethoxy chain, is a highly potent MOR agonist. nih.gov Structure-activity relationship studies on these analogues have shown that compounds with ethoxy, isopropoxy, and propoxy chains exhibit higher potencies than the benchmark opioid fentanyl, whereas analogues with methoxy (B1213986) and butoxy groups are less potent. nih.gov This highlights the critical role of the ethoxy group in modulating MOR activity within certain molecular scaffolds. nih.gov

The opioid system consists of several receptor types, including mu (μ), delta (δ), and kappa (κ) receptors. frontiersin.orgwikipedia.org Activation of delta-opioid receptors (DOR) can produce analgesia and may potentiate the effects of MOR agonists. wikipedia.org Furthermore, research has shown that kappa-opioid receptors, along with dopamine (B1211576) D2 and GABAA receptors, can be colocalized on striatal dopaminergic nerve terminals, where they work together to control dopamine neurotransmission. nih.gov

Neurotransmitter System Interactions: Serotonin (B10506) and Dopamine Pathways

The primary mechanism of action for many phenethylamine analogues involves interaction with monoamine neurotransmitter systems. nih.gov These compounds can act as potent releasers and/or reuptake inhibitors of serotonin (5-HT), dopamine (DA), and norepinephrine (B1679862) (NE) by interacting with their respective membrane transporters (SERT, DAT, and NET). nih.govwikipedia.org This inhibition of reuptake leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, dopaminergic, and adrenergic neurotransmission. wikipedia.org

The interaction between the serotonin and dopamine systems is particularly complex. Serotonergic dysfunction has been linked to various neurological and psychiatric conditions. frontiersin.org Intriguingly, serotonergic neurons possess the capability to convert L-DOPA, a precursor to dopamine, into dopamine itself. This dopamine is then stored and released as a "false neurotransmitter." frontiersin.org However, a key difference is that serotonergic terminals lack the standard feedback mechanisms, such as the dopamine transporter and D2 autoreceptors, to regulate this dopamine release. frontiersin.org

The relationship between these neurotransmitter systems is reciprocal. Dopamine can have an inhibitory effect on the release of melatonin (B1676174), which is synthesized from serotonin. explorationpub.com Conversely, melatonin can inhibit the release of dopamine in certain brain regions like the hypothalamus. explorationpub.com Compounds structurally similar to this compound, particularly those with a phenethylamine core, are often investigated for their potential to modulate these serotonin and dopamine pathways.

Binding Affinity Studies with Biological Receptors

Binding affinity, often expressed as the inhibition constant (Kᵢ), quantifies the strength of the interaction between a ligand and a receptor. wikipedia.org A lower Kᵢ value indicates a higher binding affinity. wikipedia.org Studies on various analogues of this compound have determined their binding affinities for a range of biological receptors.

Research on N,N-diallyltryptamine (DALT) derivatives, which share structural similarities, shows that these compounds primarily bind to serotonin receptors, sigma (σ) sites, and to a lesser extent, adrenergic, dopaminergic, and histaminergic receptors. researchgate.net Similarly, N'-cyanopicolinamidine derivatives linked to an arylpiperazine moiety have been shown to possess high affinity for serotonin 5-HT₂ₐ receptors. researchgate.net For example, the compound N'-cyano-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-picolinamidine (4l) was found to be a highly active and selective derivative for the 5-HT₂ₐ receptor. researchgate.net

The following table summarizes the binding affinities (Kᵢ, in nM) of selected analogue compounds at various receptors.

| Compound | 5-HT₂ₐ | 5-HT₁ₐ | 5-HT₂C | D₂ | α₁ | σ₁ | σ₂ |

| 5-methoxy-DALT | 19 nM | 110 nM | 102 nM | >10,000 nM | 1,060 nM | 103 nM | 179 nM |

| 5-fluoro-DALT | 18 nM | 115 nM | 112 nM | >10,000 nM | 1,600 nM | 100 nM | 100 nM |

| 4-acetoxy-DALT | 12 nM | 101 nM | 71 nM | >10,000 nM | 1,320 nM | 42 nM | 108 nM |

| N'-cyano...picolinamidine (4l) | 0.000185 nM | >10,000 nM | 3,120 nM | >10,000 nM | 3,380 nM | N/A | N/A |

Data sourced from Klein et al., 2018 researchgate.net and a 2024 study on N'-cyanopicolinamidine derivatives researchgate.net. N/A indicates data not available.

In Vitro and In Vivo Biological Efficacy Studies of this compound Derivatives

For example, in vitro studies on nitazene (B13437292) analogues in MOR functional assays revealed that etonitazene, with its ethoxy chain, was the most potent analogue, with an EC₅₀ value of 30 pM and an Eₘₐₓ of 103%. nih.gov The EC₅₀ value represents the concentration at which a drug produces 50% of its maximal effect. These in vitro potency findings were positively correlated with in vivo results, where etonitazene was also the most potent across all measured endpoints in mice, including locomotor activity, hot plate latency, and body temperature. nih.gov

Studies on NBOMe compounds, which are potent 5-HT₂ₐ receptor agonists and structural analogues of phenethylamines, have utilized human cell lines (HepaRG) to investigate their metabolism. researchgate.net These in vitro experiments identified that the compounds were extensively metabolized, primarily through O-dealkylation, hydroxylation, and glucuronidation. researchgate.net Such studies are critical for predicting how a compound will be processed in the body. researchgate.net

In vivo experiments with the NBOMe analogue 2C-B-Fly-NBOMe in rats showed that the compound reduced locomotor activity and strongly disrupted the acoustic startle response (ASR). researchgate.net Peak drug concentrations were observed at 30 minutes in serum and 60 minutes in brain tissue, with the parent compound still detectable in the brain after 8 hours. researchgate.net These studies provide valuable insights into the pharmacokinetic and pharmacodynamic properties of these derivatives.

Structure-Activity Relationship (SAR) Analysis and Derivative Optimization

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that examines how a molecule's chemical structure relates to its biological activity. mdpi.com By making systematic modifications to a lead compound, researchers can identify the key structural features (pharmacophores) responsible for its effects and optimize them to enhance potency, selectivity, or other desirable properties. zuj.edu.jonih.gov

Impact of Structural Modifications on Biological Activity

Even minor changes to a molecule's structure can have a profound impact on its pharmacological profile. The study of this compound analogues reveals several key SAR trends.

Impact of the Alkoxy Group: As seen with nitazene opioids, the length of the alkoxy chain is a critical determinant of potency. An ethoxy group confers significantly higher potency at the μ-opioid receptor compared to shorter (methoxy) or longer (butoxy) chains. nih.gov The moderate lipophilicity imparted by the ethoxy group (logP ~2.5–3.0) is thought to be a factor, influencing properties like blood-brain barrier permeability.

Impact of N-Alkylation: Modification of the amine group is another common strategy. Studies on phenylethylamine analogues have shown that sequential N-methylation can lead to a tenfold reduction in affinity at 5-HT₂ₐ receptors. acs.org Similarly, SAR studies on simplified berberine (B55584) analogues showed that short N-alkyl substituents (N-methyl and N-ethyl) allowed for a favorable interaction with the target's active site, whereas increasing the alkyl chain length to butyl or hexyl worsened the interaction. mdpi.com

Impact of Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are crucial. For some morpholino thiophene (B33073) inhibitors, a 4-methoxy substituent on the phenyl ring resulted in equipotency with the parent compound but with improved metabolic stability. acs.org In a different series of compounds, an electron-withdrawing nitro group on the phenyl ring enhanced binding affinity with the σ₁ receptor compared to a fluorinated analogue. acs.org

Impact of Core Structure: The fundamental scaffold of the molecule is paramount. The absence of a heterocyclic core in simple phenethylamines explains their lack of potent opioid activity compared to benzimidazole-containing compounds like etazene. Similarly, replacing a primary amide group with an ester in one series of compounds resulted in a complete loss of activity, indicating the amide was essential for binding or uptake. acs.org

Through such SAR analyses, researchers can rationally design and optimize derivatives to achieve a desired biological activity profile. zuj.edu.jo

Rational Design of Potent and Selective Analogues

No published literature was found describing the rational design, synthesis, or structure-activity relationship (SAR) studies of analogues based on the this compound scaffold.

Comparative Pharmacological Profiles with Structurally Related Compounds

No research data is available that provides a comparative pharmacological profile of this compound against any structurally related compounds.

Toxicological and Environmental Impact Assessments of 2 Ethoxy N Methylethanamine

In Vitro and In Vivo Toxicity Profiling of Analogues

The toxicity of chemical compounds can be evaluated through both in vitro (using cells or tissues in a controlled environment) and in vivo (using whole, living organisms) studies. nih.gov For analogues of 2-ethoxy-N-methylethanamine, such as other substituted ethylamines and related structures, a range of toxicological effects have been observed.

Acute toxicity tests are designed to assess the adverse effects of a substance after a single dose or multiple doses given within a 24-hour period. europa.eunih.gov The median lethal dose (LD50), the dose at which 50% of the test animals die, is a common measure of acute toxicity. nih.gov

For ethylamine (B1201723), a structural analogue, the oral LD50 in rats is 400 mg/kg. thegoodscentscompany.com The dermal LD50 in rabbits is 390 uL/kg, and the inhalation LC50 in rats is 5540 ppm for a 1-hour exposure. thegoodscentscompany.com For ethylenediamine, another related compound, the oral LD50 in rats ranges from 637 mg/kg to 1850 mg/kg, and the dermal LD50 in rabbits is 560 mg/kg. oecd.org These values suggest a low to moderate acute toxicity for these analogues. oecd.org

Table 1: Acute Toxicity Data for Analogues of this compound

| Compound | Test Animal | Route of Administration | LD50/LC50 | Citation |

| Ethylamine | Rat | Oral | 400 mg/kg | thegoodscentscompany.com |

| Ethylamine | Rabbit | Dermal | 390 uL/kg | thegoodscentscompany.com |

| Ethylamine | Rat | Inhalation | 5540 ppm (1 hr) | thegoodscentscompany.com |

| Ethylenediamine | Rat | Oral | 637-1850 mg/kg | oecd.org |

| Ethylenediamine | Rabbit | Dermal | 560 mg/kg | oecd.org |

Subchronic and chronic toxicity studies involve repeated exposure to a substance over a longer period, such as 90 days (subchronic) or even longer (chronic), to evaluate potential long-term health effects. academicjournals.org

Repeated oral administration of monoethanolamine (MEA), a related compound, to rats for 90 days indicated a No-Observed-Adverse-Effect Level (NOAEL) of 320 mg/kg bw/day. fhi.no However, repeated inhalation of MEA at concentrations above 160 mg/m³ for 24-90 days in several species induced degenerative changes in the liver and kidneys. fhi.no For ethylenediamine, a chronic dietary feeding study in rats established a No-Observed-Effect-Level (NOEL) of 20 mg/kg/day and a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 100 mg/kg/day, with effects including hepatocellular pleomorphism and degenerative changes in the kidneys. oecd.org

Organ-specific toxicity refers to the adverse effects of a substance on specific organs. nih.gov

Neurotoxicity: Neurotoxicity is the capacity of a substance to cause damage to the nervous system. toxmsdt.com Some analogues of this compound, particularly N-(2-methoxybenzyl)-substituted phenethylamines (NBOMe analogues), have been associated with severe adverse reactions, including neurotoxic effects. researchgate.net For example, piperazine, a cyclic diamine, has a LOAEL for neurotoxicity in humans of 30 mg/kg bw/day. fhi.no

Immunotoxicity: Immunotoxicity refers to the adverse effects on the immune system. While direct data on the immunotoxicity of this compound is unavailable, some related compounds have shown immunomodulatory effects. For instance, in vitro studies on novel estrogen receptor ligand conjugates, which share some structural similarities, showed that some compounds induced apoptosis in peripheral blood mononuclear cells (PBMCs), indicating a potential for immunotoxicity. mdpi.com

Reproductive and developmental toxicity evaluates the potential of a substance to interfere with reproduction and normal development. fda.govfao.org

For the related compound dimoxystrobin, which has a different primary structure but contains an ethoxy group, it is classified as suspected of damaging the unborn child (Repr. Cat. 2, H361d). nih.gov Studies on N-Nitrosodimethylamine (NDMA), a simple nitrosamine, and its metabolite formaldehyde (B43269) have shown that they can induce reproductive and developmental toxicity in Drosophila melanogaster. nih.gov In developmental toxicity studies of ethylenediamine, growth retardation was observed at maternally toxic levels, but there was no evidence of developmental toxicity at non-maternally toxic doses. oecd.org

Organ-Specific Toxicity (Neurotoxicity, Immunotoxicity)

Ecotoxicological Studies and Environmental Fate

Ecotoxicology studies the effects of toxic substances on ecosystems, while environmental fate studies determine how a chemical behaves in the environment. researchgate.net

Aquatic toxicity testing is crucial for understanding the potential impact of a chemical on aquatic life. Algae and cyanobacteria are important primary producers in aquatic ecosystems. epa.gov

While specific data for this compound is not available, studies on related compounds provide some insight. Ethametsulfuron-methyl, a herbicide, has a low toxicity to most aquatic species, with the exception of aquatic plants, including algae. herts.ac.uk Aquatic toxins produced by certain species of cyanobacteria and marine algae can pose a significant environmental health concern. nih.gov The presence of nitrogen and phosphorus can play a significant role in the formation of cyanobacterial blooms. mdpi.com The uptake of ethylamine has been studied in the cyanobacterium Synechococcus. oup.com

Advanced Toxicological Mechanisms and Cellular Responses

Advanced studies on the toxicological mechanisms and cellular responses to this compound are not present in the available scientific literature. Research into its specific interactions at a cellular level has not been published.

Cell Viability and Cytotoxicity Assays

No specific research findings from cell viability or cytotoxicity assays for this compound are documented. While studies on other complex amine compounds exist, such as the in vitro assay on a human monocytic leukemia cell line (THP-1) for N-(2-(2-(dimethylamino)ethoxy)ethyl)-N-methylethanamine, these results cannot be extrapolated to this compound due to significant structural differences europa.eu. Cytotoxicity assays are crucial for determining a substance's potential to cause cell death and are a foundational part of a comprehensive toxicological profile nih.govresearchgate.net. The absence of such data for this compound represents a significant gap in its safety assessment.

Table 2: Cytotoxicity Data for this compound

| Assay Type | Cell Line | Result | Source |

|---|---|---|---|

| Cell Viability/Cytotoxicity | Not specified | No data available | aksci.comnih.gov |

Genotoxicity and Mutagenicity Evaluations

There are no available studies that evaluate the genotoxic or mutagenic potential of this compound. Standard screening tests, such as the Ames test, which assesses a chemical's ability to cause mutations in bacteria, have not been reported for this compound medicilon.comnih.gov. The Ames test is a critical first step in identifying potential carcinogens fda.gov. Similarly, no data from other genotoxicity assays, like the Comet assay which detects DNA strand breakage, are available nih.gov. The safety data sheet for the related compound 2-(3-ethoxyphenoxy)-N-methylethanamine also reports "no data available" for germ cell mutagenicity chemicalbook.in.

Table 3: Genotoxicity and Mutagenicity Data for this compound

| Test/Endpoint | Result | Source |

|---|---|---|

| Ames Test | No data available | nih.govmedicilon.com |

| Germ Cell Mutagenicity | No data available | chemicalbook.in |

| Carcinogenicity | No data available | fishersci.ca |

Endocrine Disruption Potential

The potential for this compound to act as an endocrine-disrupting chemical (EDC) has not been evaluated in any published studies. EDCs are substances that can interfere with the body's hormone systems, potentially causing adverse health effects actagroup.comnih.govmdpi.com. Screening programs, such as the U.S. Environmental Protection Agency's Endocrine Disruptor Screening Program, use a variety of assays to identify such chemicals, but this compound has not been listed or assessed in these programs epa.gov. The evaluation of endocrine-disrupting properties is a complex process, and there is currently no information to determine if this compound interacts with hormonal pathways .

---

Advanced Analytical and Computational Methodologies for 2 Ethoxy N Methylethanamine

Spectroscopic Characterization Techniquesnih.gov

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. For 2-ethoxy-N-methylethanamine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy provides a comprehensive molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would correspond to the ethoxy group, the two methylene (B1212753) groups of the ethylamine (B1201723) backbone, and the N-methyl group. The N-H proton of the secondary amine may appear as a broad singlet with a variable chemical shift. docbrown.infolibretexts.org

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For this compound, four distinct signals are expected, corresponding to the methyl and methylene carbons of the ethoxy group, the methylene carbon adjacent to the nitrogen, the methylene carbon adjacent to the ether oxygen, and the N-methyl carbon. libretexts.orglibretexts.org

¹⁵N NMR: Nitrogen-15 NMR, while less common, offers direct insight into the electronic environment of the nitrogen atom. For a secondary amine like this compound, a single resonance would be expected, with a chemical shift characteristic of alkylamines.

Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -O-CH₂-CH₃ | ~1.2 | Triplet | Ethyl group methyl protons, coupled to the adjacent methylene group. |

| -O-CH₂ -CH₃ | ~3.5 | Quartet | Ethyl group methylene protons, coupled to the methyl group. |

| -O-CH₂-CH₂ -N | ~2.8 | Triplet | Methylene protons adjacent to the nitrogen atom. libretexts.org |

| N-CH₃ | ~2.4 | Singlet | Methyl group protons attached to the nitrogen. |

| N-H | Variable (0.5-5.0) | Broad Singlet | Amine proton, position is concentration and solvent dependent. libretexts.org |

| ¹³C NMR | |||

| -O-CH₂-C H₃ | ~15 | Ethyl group methyl carbon. | |

| -O-C H₂-CH₃ | ~66 | Ethyl group methylene carbon. libretexts.org | |

| -O-CH₂-C H₂-N | ~50-60 | Methylene carbon adjacent to the nitrogen. | |

| N-C H₃ | ~35-45 | N-methyl carbon. |

Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopynih.gov

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands for C-H, C-O, C-N, and N-H bonds. libretexts.org The C-O-C stretching of the ether group is a prominent feature. dergipark.org.tr Secondary amines typically show a single, moderately weak N-H stretching band. libretexts.org

Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H (Amine) | 3300-3500 | Weak-Medium | Stretch libretexts.org |

| C-H (Alkane) | 2850-2960 | Strong | Stretch |

| N-H (Amine) | 1500-1600 | Weak-Medium | Bend libretexts.org |

| C-O (Ether) | 1000-1300 | Strong | Stretch libretexts.orgdergipark.org.tr |

| C-N (Amine) | 1000-1250 | Medium | Stretch libretexts.org |

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. Simple, saturated aliphatic amines, such as this compound, exhibit absorption only at short wavelengths, typically around 200-220 nm. libretexts.orgaip.org These absorptions are due to n→σ* transitions and are generally not distinctive enough for detailed structural identification but can be used for quantitative analysis in the absence of other chromophores. libretexts.org

Raman Spectroscopy for Structural Elucidationiitm.ac.in

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can effectively confirm the presence of the C-C, C-O-C, and C-N skeletal structures. nih.govondavia.com While a specific spectrum is not published, analysis of related compounds shows that strong bands for benzene-ring stretching modes appear between 1585-1611 cm⁻¹ in aromatic amines, and C-N vibration bands can be located in the 1250-1290 cm⁻¹ range. ifremer.fr This technique is valuable for providing a vibrational fingerprint of the molecule, aiding in its unambiguous identification. google.com

Chromatographic Separation and Purity Analysisnih.gov

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity. Both liquid and gas chromatography are applicable.

High-Performance Liquid Chromatography (HPLC) (NP/RP, chiral & achiral)nih.gov

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds.

Normal-Phase (NP) and Reversed-Phase (RP) HPLC: For a polar compound like this compound, reversed-phase HPLC is the most common approach. A C18 or C8 column would be used with a mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. ingentaconnect.comresearchgate.net Purity analysis is typically performed using a UV detector, if the compound has sufficient absorbance, or more universally with a mass spectrometer (LC-MS). rsc.org

Achiral and Chiral HPLC: this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, chiral separation techniques are not necessary for the analysis of the pure compound itself. Achiral HPLC methods, such as the NP and RP methods described above, are sufficient for its separation and purity assessment. Chiral separation is a critical process for molecules that are chiral, but it is not applicable in this specific context. rsc.org

Gas Chromatography (GC) for Volatile Analysisnih.gov

Given its expected volatility, gas chromatography is an ideal method for the analysis of this compound. google.com

GC-FID and GC-MS: In GC, the compound is vaporized and passed through a capillary column (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane). Separation is based on the compound's boiling point and its interaction with the stationary phase. wvu.edu A Flame Ionization Detector (FID) can be used for quantification, providing high sensitivity. For definitive identification and simultaneous quantification, a mass spectrometer is used as the detector (GC-MS). The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, confirming the structure. baua.dehpst.cz Derivatization is sometimes employed for analyzing amines by GC to improve peak shape and thermal stability, though it may not be necessary for this compound. researchgate.net

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation and impurity profiling of this compound. When coupled with gas chromatography (GC-MS), it allows for the separation of the primary compound from any synthesis-related impurities, followed by their individual identification.

In a typical electron ionization (EI) mass spectrum of this compound, the molecule would undergo fragmentation, producing a unique pattern of ions. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (103.16 g/mol ). nih.govamericanelements.com Characteristic fragment ions would arise from the cleavage of C-C, C-O, and C-N bonds. For instance, the loss of an ethyl group (•CH₂CH₃) or an ethoxy group (•OCH₂CH₃) would result in significant fragment peaks. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines, leading to the formation of stable iminium ions.

Impurity profiling by GC-MS is critical for quality control. thermofisher.com Potential impurities could include starting materials, by-products from side reactions, or degradation products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and any unknown impurities, which is a crucial step in their structural identification. thermofisher.com Chemical ionization (CI) is a softer ionization technique that can be used to confirm the molecular weight of the parent compound and impurities, as it typically results in a prominent protonated molecule peak ([M+H]⁺) with less fragmentation. thermofisher.com

Table 1: Hypothetical Mass Spectrometry Data for this compound and Potential Impurities

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Potential Identity |

|---|---|---|---|---|

| 1 | 5.8 | 103 | 88, 72, 58, 44 | This compound |

| 2 | 4.2 | 89 | 74, 58, 45 | N-methylethanamine |

| 3 | 6.5 | 117 | 102, 88, 72 | Di(ethoxyethyl)amine |

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. nih.gov While no public crystallographic data for this compound is currently available, the technique would provide invaluable information if a suitable single crystal could be grown. nih.gov

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which the positions of individual atoms can be determined. For this compound, a crystallographic study would confirm its covalent bond lengths, bond angles, and torsion angles. It would also reveal the molecule's preferred conformation in the solid state and detail the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. Such information is fundamental to understanding its physical properties and can be used to validate computational models. nih.govevitachem.com

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C-N) | ~1.47 Å |

| Key Bond Length (C-O) | ~1.43 Å |

| Key Torsion Angle (C-O-C-C) | ~180° (anti) or ~60° (gauche) |

Computational Chemistry and Molecular Modeling

Computational modeling serves as a powerful tool to investigate the properties of this compound at a molecular level, providing insights that can be difficult to obtain experimentally.

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure of this compound. These calculations can predict a wide range of properties, including molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges. q4md-forcefieldtools.org This information helps in understanding the molecule's reactivity, with electron-rich regions (like the nitrogen and oxygen atoms) being susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. QM methods are also employed to calculate optimized molecular geometries and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from IR spectroscopy) for validation. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to explore the conformational landscape of this compound over time. researchgate.net By simulating the atomic motions based on a classical force field, MD can reveal the molecule's dynamic behavior, including the flexibility of its ethyl and ethoxy chains. These simulations can identify the most stable conformers in different environments (e.g., in a vacuum or in solution) and the energy barriers for conversion between them. nih.gov This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. mdpi.com For this compound, docking studies could be used to hypothesize its binding mode within the active site of a specific enzyme or receptor. cdnsciencepub.com The simulation scores the binding affinity based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity between the ligand and the protein. researchgate.net This predictive methodology is instrumental in structure-based drug design for screening virtual libraries and prioritizing compounds for synthesis and biological testing. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates variations in the chemical structures of a series of compounds with their biological activities. mdpi.com If a set of analogues of this compound with known biological data were available, a QSAR model could be developed. This involves calculating various molecular descriptors (e.g., logP, molecular weight, electronic properties, shape indices) and using statistical methods to build a mathematical equation that predicts the activity. The resulting model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of 2-ethoxy-N-methylethanamine and related aliphatic ether amines can be approached through several established chemical reactions. However, future research must prioritize the development of novel synthetic pathways that offer high yield, cost-effectiveness, and enhanced selectivity to minimize the formation of byproducts.

Current and Potential Synthetic Strategies:

Williamson Ether Synthesis: A foundational method could involve the reaction of an N-methylethanolamine salt (alkoxide) with an ethyl halide (e.g., ethyl bromide). Conversely, reacting an ethoxide source with a halo-N-methylethanamine derivative is also a plausible route. doubtnut.com

Reductive Amination: The reaction of 2-ethoxyacetaldehyde with methylamine (B109427) followed by reduction is another viable pathway. Optimizing the reducing agent and reaction conditions would be crucial for achieving high selectivity.

Alkylation of Amines: Direct alkylation of 2-ethoxyethylamine (B85609) with a methylating agent, or the ethylation of N-methylethanamine with a 2-haloethoxyethane, represents a straightforward approach. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts is a significant challenge that requires refined methodologies.

Future research should focus on stereoselective and regioselective synthetic methods, potentially employing advanced catalytic systems. The use of phase-transfer catalysis could enhance reaction rates and yields in biphasic systems, a technique proven effective for related amine syntheses. aksci.com

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The biological profile of this compound remains largely uncharacterized. Its structure, a small aliphatic ether amine, suggests a potential for interaction with various biological systems. The presence of both an ether linkage and a secondary amine moiety provides functional groups capable of forming hydrogen bonds and interacting with biological macromolecules.

Hypothesized Areas of Investigation:

Neurological Activity: Structurally related amines have shown activity on neurotransmitter systems. For instance, N-2-Cyclohexylethyl-N-methylamine, a more complex amine, has been identified as an inhibitor of monoamine oxidase (MAO). chemsrc.com Future studies should screen this compound for potential effects on serotonin (B10506), dopamine (B1211576), and other neurotransmitter receptors or metabolic enzymes. researchgate.net Some phenethylamine (B48288) derivatives containing an ethoxy group are known to have potential dopaminergic or serotonergic activity.

Enzyme Inhibition: The amine functionality could serve as a scaffold for designing inhibitors for various enzymes, such as peptidases or kinases, where it can act as a hydrogen bond donor or acceptor. Research into the synthesis of acridine (B1665455) derivatives has utilized N-methylethanamine as a reagent, with the resulting compounds showing potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors for anti-diabetic therapy. researchgate.net

Antimicrobial Properties: Simple amines and their derivatives are sometimes found to possess antimicrobial effects. Screening against a panel of pathogenic bacteria and fungi could reveal previously unknown activities.

Initial research would involve high-throughput screening to identify any "hits," which could then be followed by more detailed pharmacological studies to determine the mechanism of action and therapeutic potential.

Design and Synthesis of Advanced Derivatives for Targeted Applications

The simple structure of this compound makes it an ideal starting point for the design and synthesis of a library of advanced derivatives. By systematically modifying its structure, researchers can fine-tune its physicochemical properties (e.g., lipophilicity, solubility, metabolic stability) for specific applications in medicine or materials science. The synthesis of verapamil (B1683045) analogs, for example, has utilized similar N-methylethanamine moieties as building blocks for creating compounds with specific pharmacological profiles. evitachem.com

| Derivative Type | Potential Modification | Targeted Application/Goal |

| Alkyl Chain Extension | Replacing the ethyl or methyl groups with longer or branched alkyl chains. | Modulate lipophilicity to improve membrane permeability. |

| Aromatic Substitution | Introducing a phenyl or other aromatic ring to the ethoxy group (e.g., creating phenoxy derivatives). | Explore interactions with aromatic binding pockets in receptors and enzymes. |

| Functional Group Addition | Adding hydroxyl, carboxyl, or amide groups. | Increase water solubility and provide new points for conjugation or interaction. |

| Heterocyclic Derivatives | Incorporating the nitrogen atom into a heterocyclic ring system (e.g., piperidine, pyrrolidine). | Create conformationally constrained analogs to enhance binding affinity and selectivity. researchgate.net |

These derivatization strategies could lead to the development of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles for targeted therapeutic interventions.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and these technologies can be powerfully applied to the study of this compound and its derivatives. nih.govfarmaciajournal.com These computational tools can accelerate research by predicting molecular properties, identifying potential biological targets, and designing novel compounds with desired characteristics. premierscience.com

Potential AI/ML Applications:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of newly designed derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to design novel molecules based on the this compound scaffold that are optimized for binding to a specific biological target. nih.gov